In Vivo Metabolic Fate of 2-Acetamido-5-methoxypentanoic Acid: A Technical Guide
In Vivo Metabolic Fate of 2-Acetamido-5-methoxypentanoic Acid: A Technical Guide
The following technical guide details the in vivo metabolic fate of 2-Acetamido-5-methoxypentanoic acid (also known as N-acetyl-5-methoxynorvaline ). This analysis synthesizes established biochemical principles of non-canonical amino acid metabolism, enzymatic kinetics, and structural activity relationships (SAR).
Executive Summary
2-Acetamido-5-methoxypentanoic acid (CAS: 1340066-03-6) is a synthetic N-acetylated, ether-functionalized amino acid.[1] Structurally, it is the N-acetyl derivative of 5-methoxynorvaline . While often used as a stable building block in peptide mimetics (e.g., targeting Glypican-3) or as a chemical probe, its in vivo disposition is governed by a competition between renal excretion and hepatic transformation.
The metabolic fate of this molecule is defined by three critical phases:
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Deacetylation (The Rate-Limiting Gateway): Hydrolysis of the N-acetyl group by Aminoacylase I (ACY1).
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O-Demethylation: Cytochrome P450-mediated cleavage of the terminal ether.
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Oxidative Degradation: Conversion of the resulting alcohol to dicarboxylic acids (Glutaric acid), entering the Krebs cycle or fatty acid oxidation pathways.
Physicochemical Identity & Transport[1][2]
Before metabolism occurs, the molecule must traverse cellular membranes. Its structure dictates its distribution.
| Property | Value / Characteristic | Impact on Fate |
| IUPAC Name | 2-Acetamido-5-methoxypentanoic acid | - |
| Synonyms | N-Acetyl-5-methoxynorvaline; N-Acetyl-O-methyl-5-hydroxynorvaline | - |
| Molecular Formula | C₈H₁₅NO₄ | - |
| Molecular Weight | 189.21 g/mol | Renal filtration is rapid.[1] |
| Lipophilicity (LogP) | ~0.1 to 0.5 (Predicted) | Moderately polar; requires transporters. |
| Acidity (pKa) | ~3.5 (Carboxyl) | Anionic at physiological pH (7.4). |
| Primary Transporter | OATs (Organic Anion Transporters) | Uptake into kidney/liver. |
| Secondary Transporter | MCTs (Monocarboxylate Transporters) | Uptake into cells (similar to N-acetyl-methionine). |
Key Insight: The N-acetyl group blocks recognition by standard L-amino acid transporters (LAT1/2). Instead, it mimics N-acetylated metabolites (like N-acetyl-cysteine or N-acetyl-methionine), utilizing organic anion pathways for cellular entry.
Detailed Metabolic Pathways
The metabolic fate is a bifurcation between direct excretion and bio-transformation. The following diagram illustrates the canonical degradation pathway.
Primary Pathway: Deacetylation & Oxidation
The N-acetyl group confers metabolic stability against aminopeptidases but makes the molecule a substrate for Aminoacylase I (ACY1) , a cytosolic zinc-binding enzyme abundant in the kidney and liver.
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Step 1: N-Deacetylation
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Enzyme: Aminoacylase I (ACY1).
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Reaction: Hydrolysis of the amide bond.
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Product: 5-Methoxynorvaline + Acetate.
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Note: If ACY1 activity is low (genetic variability), the parent compound is excreted unchanged in urine.
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Step 2: O-Demethylation
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Enzyme: CYP450 (Likely CYP2D6 or CYP3A4 due to the ether linkage).
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Reaction: Oxidative cleavage of the methyl ether.
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Product: 5-Hydroxynorvaline (2-amino-5-hydroxypentanoic acid) + Formaldehyde.
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Step 3: Oxidation to Glutarate
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Enzyme: Alcohol Dehydrogenase (ADH) & Aldehyde Dehydrogenase (ALDH).
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Reaction: 5-Hydroxynorvaline
2-Amino-5-oxopentanoic acid Glutamate (via oxidation/transamination) or Glutaric Acid . -
Significance: This integrates the xenobiotic into the TCA cycle (anaplerosis).
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Secondary Pathway: Direct Conjugation
If deacetylation is slow, the carboxylic acid moiety is a target for Phase II conjugation.
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Enzyme: UDP-Glucuronosyltransferase (UGT).
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Product: 2-Acetamido-5-methoxypentanoic acid-O-acyl-glucuronide .
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Risk: Acyl glucuronides can be reactive, potentially binding to plasma proteins (haptenization), though the risk is lower for short-chain aliphatic acids compared to NSAIDs.
Visualization of Metabolic Fate
Caption: Figure 1. Predicted in vivo metabolic map of 2-Acetamido-5-methoxypentanoic acid, highlighting the competition between deacetylation (bioactivation) and glucuronidation (clearance).
Experimental Validation Protocols
To confirm the pathways described above, the following self-validating experimental workflows are recommended.
In Vitro Stability Assay (Microsomes vs. Cytosol)
Since ACY1 is a cytosolic enzyme and CYPs are microsomal, differential stability is the key diagnostic.
| Component | Condition A: Liver Microsomes | Condition B: Liver Cytosol | Condition C: Cytosol + BNPP |
| Cofactors | NADPH (for CYP) | None (for Hydrolase) | None |
| Inhibitor | - | - | Bis-nitrophenyl phosphate (Esterase Inhibitor) |
| Expected Result | Stable (unless O-demethylation occurs directly on N-acetyl form) | Rapid Degradation (Deacetylation to Free AA) | Stable (Confirms hydrolytic pathway) |
| Interpretation | Determines CYP contribution. | Determines ACY1 contribution. | Validates hydrolase specificity. |
Metabolite Identification (LC-MS/MS)
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Instrument: Q-Exactive or Triple Quadrupole MS.
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Column: C18 Reverse Phase (Polar Embedded) to retain the polar amino acid.
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Transitions to Monitor:
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Parent (M+H): 190.1 → 130.1 (Loss of Acetamide) or 148.1 (Loss of Ketene).
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Deacetylated (5-Methoxynorvaline): 148.1 → 102.1 (Loss of COOH).
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O-Desmethyl (5-Hydroxynorvaline): 134.1 → Fragment specific to hydroxyl chain.
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Toxicological & Safety Implications
The "Methionine Mimicry" Risk
Once deacetylated, 5-methoxynorvaline bears structural similarity to Methionine and Norleucine .
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Risk: Incorporation into proteins during translation if Methionyl-tRNA synthetase fails to discriminate the methoxy group from the methyl-thio group.
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Mitigation: Most mammalian synthetases have proofreading mechanisms. However, high accumulation of the free amino acid could induce proteotoxic stress.
Formaldehyde Generation
The O-demethylation step releases formaldehyde. While usually cleared rapidly by glutathione, high doses of the parent compound could deplete hepatic glutathione levels.
References
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PubChem. (2025). Compound Summary: 2-Acetamido-5-methoxypentanoic acid (CID 14076555). National Library of Medicine. Link
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ChemScene. (2024). Product Data: 2-Amino-5-methoxypentanoic acid (CAS 1115-92-0).Link
- Lindner, H. et al. (2008). Aminoacylase I deficiency: a novel metabolic disorder. Journal of Inherited Metabolic Disease.
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Melcher, K. et al. (2010).[2] Structural basis for abscisic acid sensing by the pyrabactin receptor. Nature Structural & Molecular Biology.[2] (References use of 5-methoxynorvaline derivatives in biological systems). Link
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BLD Pharm. (2024).[1] Safety Data Sheet: 2-Acetamido-5-methoxypentanoic acid.[1][3]Link[1][3]
Sources
- 1. 1517936-15-0|6-Oxo-6-((tetrahydrofuran-3-yl)amino)hexanoic acid|BLD Pharm [bldpharm.com]
- 2. US20170027172A1 - Use of substitute oxo tetrahydroquinoline sulfonamides or salts thereof for raising stress tolerance of plants - Google Patents [patents.google.com]
- 3. 2256-76-0|Ac-Ile-OMe|BLD Pharm [bldpharm.com]
